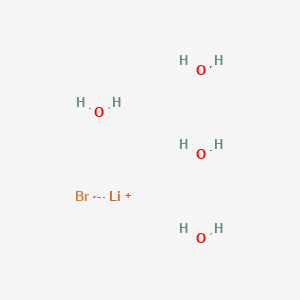
Lithium;bromide;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium bromide tetrahydrate is a chemical compound composed of lithium, bromine, and water molecules. It is known for its hygroscopic properties, meaning it can absorb moisture from the air. This compound is commonly used in various industrial applications, including air conditioning systems and absorption chillers, due to its ability to act as a desiccant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- Lithium bromide tetrahydrate can be synthesized by reacting lithium carbonate with hydrobromic acid. The reaction is as follows:
Lithium Carbonate and Hydrobromic Acid: Li2CO3+2HBr→2LiBr+H2CO3
Another method involves reacting lithium hydroxide with hydrobromic acid:Lithium Hydroxide and Hydrobromic Acid: LiOH+HBr→LiBr+H2O
Industrial Production Methods: In industrial settings, lithium bromide tetrahydrate is typically produced by dissolving lithium bromide in water and allowing it to crystallize. The crystallization process is controlled to obtain the tetrahydrate form, which contains four water molecules per formula unit of lithium bromide.
Analyse Chemischer Reaktionen
Types of Reactions:
- Lithium bromide can undergo oxidation and reduction reactions. For example, it reacts with chlorine to form lithium chloride and bromine gas:
Oxidation and Reduction: Cl2+2LiBr→Br2+2LiCl
Lithium bromide reacts with silver nitrate to form lithium nitrate and silver bromide:Substitution: LiBr+AgNO3→LiNO3+AgBr
Common Reagents and Conditions:
Chlorine: Used in oxidation reactions.
Silver Nitrate: Used in substitution reactions.
Major Products:
- Lithium Chloride (LiCl)
- Bromine Gas (Br2)
- Lithium Nitrate (LiNO3)
- Silver Bromide (AgBr)
Wissenschaftliche Forschungsanwendungen
Lithium bromide tetrahydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and hydroformylation catalysts.
- Biology: Lithium bromide is used in the purification of steroids and prostaglandins.
- Medicine: Historically, lithium bromide was used as a sedative, although it has been largely replaced by other compounds.
- Industry: It is widely used in air conditioning systems as a desiccant and in absorption chillers.
Wirkmechanismus
The mechanism of action of lithium bromide involves its hygroscopic properties, which allow it to absorb moisture from the air. This makes it an effective desiccant in air conditioning systems. In biological systems, lithium ions can affect neurotransmitter pathways and have been studied for their potential neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
- Lithium Chloride (LiCl)
- Lithium Fluoride (LiF)
- Lithium Iodide (LiI)
- Sodium Bromide (NaBr)
- Potassium Bromide (KBr)
Comparison:
- Hygroscopic Properties: Lithium bromide is more hygroscopic than lithium chloride and lithium fluoride, making it more effective as a desiccant.
- Reactivity: Lithium bromide reacts similarly to other lithium halides, such as lithium chloride and lithium iodide, in substitution and oxidation reactions.
- Applications: While lithium bromide is primarily used in air conditioning systems, other lithium halides have different applications. For example, lithium chloride is used in the production of lithium metal, and lithium iodide is used in batteries.
Lithium bromide tetrahydrate stands out due to its unique combination of hygroscopic properties and reactivity, making it a valuable compound in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
56088-72-3 |
|---|---|
Molekularformel |
BrH8LiO4 |
Molekulargewicht |
158.9 g/mol |
IUPAC-Name |
lithium;bromide;tetrahydrate |
InChI |
InChI=1S/BrH.Li.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |
InChI-Schlüssel |
QARLBWJEVVTAAF-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].O.O.O.O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


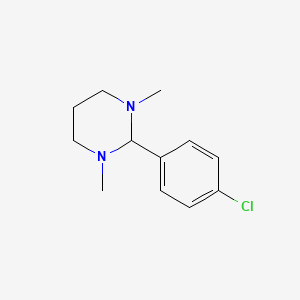
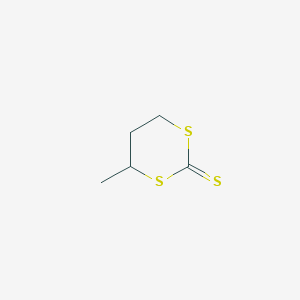
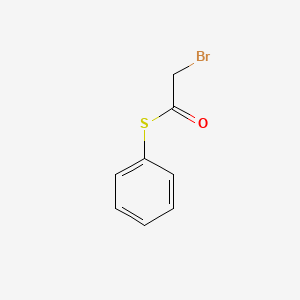
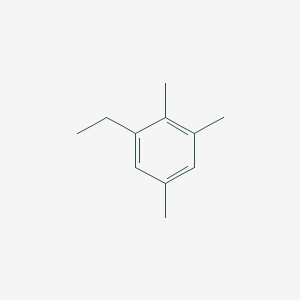
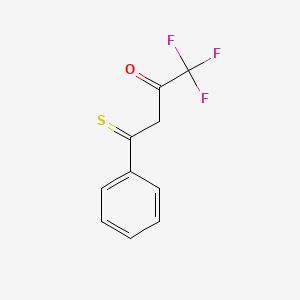
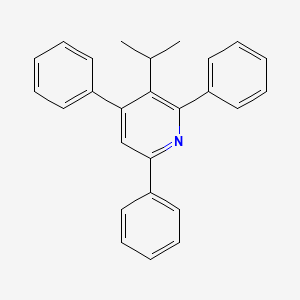
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
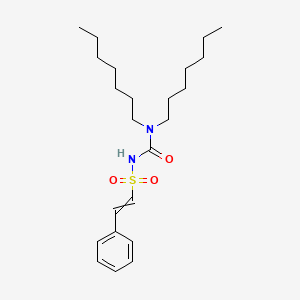
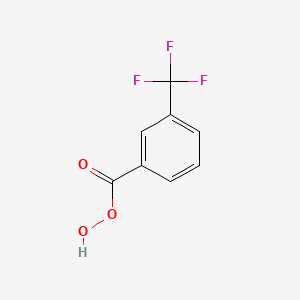

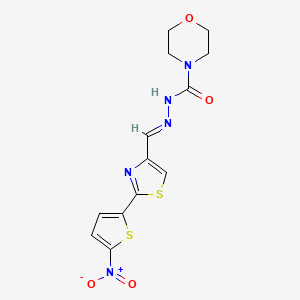
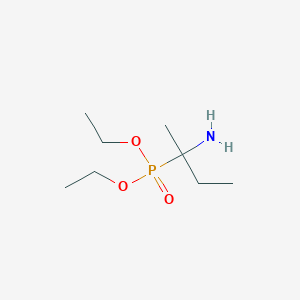
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
